Disulfate ion
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16057-15-1 |
|---|---|
Molecular Formula |
S2O7(2−) O7S2-2 |
Molecular Weight |
176.13 g/mol |
IUPAC Name |
sulfonato sulfate |
InChI |
InChI=1S/H2O7S2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2 |
InChI Key |
VFNGKCDDZUSWLR-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)OS(=O)(=O)[O-] |
Canonical SMILES |
[O-]S(=O)(=O)OS(=O)(=O)[O-] |
Other CAS No. |
16057-15-1 |
Origin of Product |
United States |
Academic Research Overview of the Disulfate Ion S2o7^2
Definition, Nomenclature, and Structural Context of the Disulfate Ion (S₂O₇²⁻)
The this compound, also known by its common name pyrosulfate, is a sulfur oxyanion with the chemical formula S₂O₇²⁻. wikipedia.orgnih.gov According to IUPAC nomenclature, the official name for this anion is disulfate. wikipedia.orgwikiwand.com It is the conjugate base of disulfuric acid (H₂S₂O₇), also known as pyrosulfuric acid. wikipedia.orgwikiwand.com The this compound is formed from the condensation of two sulfate (B86663) (SO₄²⁻) groups that share a common oxygen atom.
Structurally, the this compound consists of two corner-sharing SO₄ tetrahedra linked by a bridging oxygen atom, giving it a configuration similar to the dichromate ion. wikipedia.orgchemeurope.com The sulfur atoms within the ion are in the +6 oxidation state. wikipedia.orgchemistryscl.com The arrangement can be represented by the semi-structural formula [O₃S-O-SO₃]²⁻. chemeurope.com Detailed crystallographic studies of various disulfate salts, such as K₂S₂O₇ and Na₂S₂O₇, have provided precise data on the ion's geometry, confirming the tetrahedral coordination around each sulfur atom and the nature of the S-O-S bridge. wikipedia.org
Table 1: General Properties of the this compound
| Property | Value |
|---|---|
| Chemical Formula | S₂O₇²⁻ |
| Molar Mass | 176.13 g/mol nih.gov |
| IUPAC Name | Disulfate wikipedia.org |
| Common Name | Pyrosulfate wikipedia.org |
| Formal Charge | -2 nih.gov |
| Sulfur Oxidation State | +6 chemistryscl.com |
| Conjugate Acid | Hydrogen disulfate (HS₂O₇⁻) wikipedia.org |
Vibrational spectroscopy is a key tool for identifying the this compound. The presence of the S–O–S bridge gives rise to characteristic stretching vibrations in Fourier-transform infrared (FT-IR) and Raman spectra. For instance, in the FT-IR spectrum of silver borosulfate containing disulfate groups, Ag[B(S₂O₇)₂], bands observed between 705 and 794 cm⁻¹ are assigned to the stretching vibrations involving the bridging oxygen atom, which serves as definitive proof of the disulfate group's presence. uni-augsburg.de
Table 2: Selected Vibrational Spectroscopy Data for Disulfate-Containing Compounds
| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|
Significance in Advanced Inorganic Chemistry and Chemical Systems
The this compound is a significant species in several areas of advanced inorganic chemistry, from superacid systems to high-temperature molten salts and specialized synthesis.
It is a fundamental component of fuming sulfuric acid, also known as oleum (B3057394). quora.comwikipedia.org Oleum is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄), which leads to the formation of disulfuric acid (H₂S₂O₇). quora.comwikipedia.org The resulting solution is a superacid, an acidic medium stronger than 100% sulfuric acid. quora.com The enhanced acidity is partly due to the presence of species like H₂S₂O₇, for which the this compound is the conjugate base.
In the field of molten salt chemistry, disulfate salts play a role in high-temperature processes. Molten alkali sulfates are known to be stable at high temperatures and can act as solvents or reactants in various systems. chemengineerkey.com The addition of pyrosulfates can modify the properties of these melts. For example, potassium pyrosulfate (K₂S₂O₇) is used in analytical chemistry to fuse with and dissolve otherwise insoluble samples, such as certain oxides and refractory clays, prior to quantitative analysis. chemeurope.com Sodium pyrosulfate (Na₂S₂O₇) serves a similar purpose. wikipedia.org These salts are typically prepared by the thermal dehydration of the corresponding bisulfate salt. wikipedia.org At temperatures above 460 °C, sodium pyrosulfate decomposes into sodium sulfate and sulfur trioxide. wikipedia.org
The this compound is also a building block in the synthesis of novel complex inorganic materials. Recent research in borosulfate chemistry has led to the synthesis of compounds like Ag[B(S₂O₇)₂], which features a complex anion where two chelating disulfate groups are bonded to a central boron atom. uni-augsburg.de This was the first transition metal borosulfate to incorporate S–O–S bridges, expanding the structural diversity of this class of materials. uni-augsburg.de The synthesis was achieved solvothermally using oleum as the solvent. uni-augsburg.de
Furthermore, the disulfate moiety is a reactive intermediate in important industrial chemical reactions. In the production of sulfate ester-based surfactants, the sulfation of fatty alcohols with sulfur trioxide proceeds through the initial formation of a pyrosulfate intermediate. wikipedia.orgwikiwand.com It has also been identified as a transient species in atmospheric chemistry, acting as an intermediate in the oxidation pathways that lead to the formation of sulfuric acid, a major component of acid rain. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | S₂O₇²⁻ |
| Pyrosulfate | S₂O₇²⁻ |
| Sulfate ion | SO₄²⁻ |
| Disulfuric acid | H₂S₂O₇ |
| Pyrosulfuric acid | H₂S₂O₇ |
| Sulfur trioxide | SO₃ |
| Sulfuric acid | H₂SO₄ |
| Hydrogen this compound | HS₂O₇⁻ |
| Potassium pyrosulfate | K₂S₂O₇ |
| Sodium pyrosulfate | Na₂S₂O₇ |
| Sodium bisulfate | NaHSO₄ |
| Sodium sulfate | Na₂SO₄ |
| Dichromate ion | Cr₂O₇²⁻ |
| Silver borosulfate | Ag[B(S₂O₇)₂] |
Synthetic Methodologies for Disulfate Containing Compounds
Preparation of Specific Molecular Disulfates
The synthesis of stable compounds incorporating the disulfate ion often requires potent dehydrating and sulfonating agents, such as oleum (B3057394). These methods lead to the formation of unique molecular structures with distinct properties.
Synthesis of Mercury Disulfate (Hg[S₂O₇]) via Oleum Reactions
Mercury disulfate (Hg[S₂O₇]) can be prepared through the reaction of mercury(II) oxide (HgO) with oleum, which is fuming sulfuric acid containing dissolved sulfur trioxide (SO₃). In a specific synthetic approach, 50 mg of HgO is reacted with 1 mL of oleum containing 65% free SO₃. researchgate.net The reaction is conducted in a sealed, thick-walled glass ampoule under vacuum. researchgate.net The mixture is heated in a resistance furnace to a temperature of 250 °C for 24 hours, followed by a slow cooling process to room temperature at a rate of 1.8 °C per hour. researchgate.net This procedure yields a large number of colorless single crystals of Hg[S₂O₇]. researchgate.net
The crystal structure of the resulting mercury disulfate has been determined by X-ray crystallography. researchgate.net
| Parameter | Value |
| Formula | HgO₇S₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.1467(2) |
| b (Å) | 12.9327(4) |
| c (Å) | 8.2178(3) |
| β (°) | 92.519(1) |
| Volume (ų) | 546.5 |
| Z | 4 |
| Temperature (K) | 153 |
| Data sourced from Logemann & Wickleder (2013). researchgate.net |
Synthesis of Rhenium Oxochloro Disulfate (ReO₂Cl(S₂O₇))
The first molecular metal disulfate, a unique rhenium(VII) compound, is synthesized under harsh conditions by reacting rhenium pentachloride (ReCl₅) with oleum (65% SO₃). researchgate.net The resulting compound has the formula Re₂O₄Cl₂(S₂O₇)₂, which contains two ReO₂Cl fragments bridged by two disulfate groups. researchgate.net This dimeric molecule possesses Cᵢ-symmetry. researchgate.net
Investigation of this compound (S₂O₇²⁻) Formation as a Reaction Intermediate
The this compound is not only a component of stable crystalline solids but also appears as a transient intermediate in important chemical transformations, particularly in atmospheric chemistry.
Role in Atmospheric Sulfuric Acid Formation Pathways
The this compound (S₂O₇²⁻) has been identified as a previously undetected intermediate in the oxidation of bisulfite ions to sulfate (B86663) ions, a key process in the formation of acid rain. nih.govosti.gov This intermediate is formed during the oxidation of bisulfite by dissolved oxygen. nih.gov It is characterized by a strong Raman band at 1090 cm⁻¹ and a weaker one at 740 cm⁻¹, attributed to sulfur-oxygen stretches. nih.govosti.gov The proposed this compound intermediate subsequently hydrolyzes to form hydrogen ions (H⁺) and either sulfate (SO₄²⁻) or bisulfate (HSO₄⁻) ions, with a measured half-life of approximately 52 seconds at 25 °C. nih.govosti.gov
Furthermore, quantum chemical calculations and molecular dynamics simulations have explored the reaction between sulfur trioxide (SO₃) and sulfuric acid (H₂SO₄) in the atmosphere. copernicus.orgcopernicus.org This reaction produces disulfuric acid (H₂S₂O₇). copernicus.org In the presence of water molecules at the air-water interface, the formation of a S₂O₇²⁻···H₃O⁺ ion pair has been observed, occurring on a picosecond timescale. copernicus.orgcopernicus.org This pathway is considered a low-energy barrier process and may contribute to new particle formation and the growth of atmospheric aerosols. copernicus.orgcopernicus.org
| Intermediate Species | Formation Pathway | Detection/Characterization Method | Significance |
| This compound (S₂O₇²⁻) | Oxidation of bisulfite by dissolved oxygen. nih.govosti.gov | Raman Spectroscopy (Bands at 1090 cm⁻¹ and 740 cm⁻¹). nih.gov | Intermediate in the formation of sulfuric acid in acid rain. nih.govosti.gov |
| Disulfuric acid (H₂S₂O₇) | Gas-phase reaction of SO₃ + H₂SO₄. copernicus.org | Quantum Chemical Calculations, Molecular Dynamics. copernicus.org | Precursor to this compound pairs in atmospheric aerosol formation. copernicus.orgcopernicus.org |
| S₂O₇²⁻···H₃O⁺ ion pair | H₂O-induced formation from H₂S₂O₇ at the air-water interface. copernicus.orgcopernicus.org | Quantum Chemical Calculations, Molecular Dynamics. copernicus.orgcopernicus.org | Contributes to new particle formation and aerosol growth. copernicus.org |
Advanced Structural Characterization and Bonding Analysis of Disulfate Species
Crystallographic Determination of Disulfate Structures
X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. iastate.eduebsco.com By analyzing the pattern of diffracted X-rays, researchers can deduce crystal structures, including unit cell dimensions, space group symmetry, and interatomic bond lengths and angles. iastate.edu This method has been crucial for understanding the solid-state structures of metal disulfates.
The crystal structure of mercury(I) disulfate, Hg[S₂O₇], has been determined through single-crystal X-ray diffraction. researchgate.netresearchgate.net The analysis revealed that Hg[S₂O₇] crystallizes in the monoclinic space group P2₁/n. researchgate.netresearchgate.net The structure is isotypical with Cd(S₂O₇), sharing nearly identical unit cell dimensions. researchgate.net
The structure consists of a complex three-dimensional network formed by mercury cations and disulfate anions, creating 8-, 10-, and 12-membered rings. researchgate.net The Hg²⁺ cation is octahedrally coordinated by six oxygen atoms, with Hg–O distances ranging from 226.3(2) to 239.3(3) pm. researchgate.net The disulfate anion itself adopts a staggered conformation. The terminal S–O bond lengths are in the range of 144.6(3) to 145.8(3) pm, while the bridging S–O–S bonds are nearly symmetric, with lengths of 161.8(3) and 162.5(3) pm. researchgate.net These structural parameters are consistent with those observed in other disulfate compounds. researchgate.net
Table 1: Crystallographic Data for Hg[S₂O₇] at 153 K researchgate.netresearchgate.net
| Parameter | Value |
| Chemical Formula | HgO₇S₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n (No. 14) |
| a (Å) | 5.1467(2) |
| b (Å) | 12.9327(4) |
| c (Å) | 8.2178(3) |
| β (°) | 92.519(1) |
| Volume (ų) | 546.5 |
| Z | 4 |
The compound ReO₂Cl(S₂O₇) was identified as the first molecular disulfate. researchgate.netglobalauthorid.com Its synthesis is achieved by reacting ReCl₅ in oleum (B3057394). researchgate.net The structure of ReO₂Cl(S₂O₇) illustrates the versatility of the disulfate ligand, showing its ability to coordinate to a transition metal center in a molecular, rather than purely ionic, context. The structural relationship shows a connection between ReO₂Cl₃ and ReO₂Cl(S₂O₇). researchgate.net
Spectroscopic Probes of Disulfate-Containing Systems
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a complementary tool to X-ray diffraction for characterizing disulfate species. mt.comamericanpharmaceuticalreview.com These methods probe the vibrational modes of molecules and polyatomic ions, providing a "fingerprint" that is sensitive to molecular structure, symmetry, and bonding. mt.comphotothermal.com
Vibrational spectroscopy is particularly effective for identifying the characteristic structural motifs of polysulfates, including the disulfate ion. The presence of the S–O–S bridge in the S₂O₇²⁻ anion gives rise to specific vibrational modes that can be readily identified in IR and Raman spectra. For instance, in the analysis of Ag[B(S₂O₇)₂], which contains chelating disulfate groups, FT-IR spectroscopy was used to confirm the presence of these S–O–S bridges. uni-augsburg.de The bands observed between 705 and 794 cm⁻¹ were assigned to the stretching vibrations involving the bridging oxygen atom, a key indicator of the disulfate group. uni-augsburg.de
Similarly, studies on other complex sulfates, such as disodium-oxidovanadium(IV) disulfate, have utilized both IR and Raman spectroscopy to analyze the internal vibrations of the sulfate (B86663) groups, revealing information about the correlation field effects within the crystal lattice. tandfonline.com The symmetrical stretching vibration of the S=O groups in sulfated polysaccharides is a prominent feature in Raman spectra, appearing around 1060 cm⁻¹. researchgate.net This allows for the characterization and differentiation of various sulfated compounds. researchgate.netmpg.de
Analysis of Structural Diversity and Bonding in Metal Disulfates
The structural chemistry of metal disulfates is remarkably diverse, influenced significantly by the size and coordination preferences of the metal cation. This leads to a variety of crystal structures and bonding arrangements, from simple ionic lattices to more complex polymeric networks.
Ionic disulfates of alkali and alkaline earth metals have been extensively studied, revealing key structural trends.
Sodium Disulfate (Na₂S₂O₇): The crystal structure of sodium disulfate has been determined from X-ray powder diffraction data. chemeurope.com The structure of Na₂SO₄ exists in several polymorphic forms, with the orthorhombic Fddd and Cmcm space groups being common. materialsproject.orgmaterialsproject.orgrruff.info In these structures, the Na⁺ ions are typically coordinated to six oxygen atoms from the sulfate groups. materialsproject.orgmaterialsproject.org
Potassium Disulfate (K₂S₂O₇): Potassium disulfate is an ionic compound where the pyrosulfate anion (S₂O₇²⁻) consists of two corner-sharing SO₄ tetrahedra. chemeurope.com Its structure has been refined from X-ray diffraction data. chemeurope.com The related mixed salt, K₃Na(SO₄)₂, crystallizes in the trigonal space group P3m1. scispace.comjst.go.jp In this structure, the sodium ions are six-coordinated, while the potassium ions exhibit higher coordination numbers of ten and twelve, connected by the sulfate ions. scispace.comjst.go.jp
Cesium Disulfate (Cs₂S₂O₇): The crystal structure of Cs₂S₂O₇ has been determined at multiple temperatures and represents a unique structure type. researchgate.netnih.gov At 120 K, the structure is complex, featuring two distinct arrangements: one part consists of cesium ions forming a tube that encloses the disulfate ions, while the other part has a disulfate double-sheet sandwiching a zigzagging cesium ion chain. researchgate.netnih.gov The compound undergoes an order-disorder phase transition between 230 and 250 K. researchgate.net The room temperature modification of the simple sulfate, β-Cs₂SO₄, is orthorhombic (space group Pnam) and isostructural with β-K₂SO₄. scispace.com In this structure, the cesium ions are surrounded by nine or eleven oxygen atoms. scispace.com
Cadmium Disulfate (Cd(S₂O₇)): As mentioned, the structure of Cd(S₂O₇) is isotypic with Hg[S₂O₇]. researchgate.net The simple sulfate, CdSO₄, crystallizes in an orthorhombic space group (Pmn2₁), with the Cd²⁺ ion in an 8-coordinate geometry. materialsproject.orgwikipedia.org The hydrated form, CdSO₄·H₂O, crystallizes in a monoclinic system where each Cd²⁺ center has an octahedral coordination geometry, surrounded by oxygen atoms from four sulfate anions and two bridging water molecules, forming a coordination polymer. nih.govresearchgate.net
Table 2: Comparative Crystallographic Data for Select Metal Sulfates/Disulfates
| Compound | Crystal System | Space Group | Key Structural Features | Reference(s) |
| K₃Na(SO₄)₂ | Trigonal | P3m1 | Na⁺ is 6-coordinated; K⁺ is 10- and 12-coordinated. | scispace.comjst.go.jp |
| Cs₂S₂O₇ (120 K) | (Complex) | - | Features Cs⁺ tubes and sandwiched Cs⁺ chains. | researchgate.netnih.gov |
| β-Cs₂SO₄ | Orthorhombic | Pnam | Cs⁺ ions are 9- or 11-coordinated. | scispace.com |
| CdSO₄ | Orthorhombic | Pmn2₁ | Cd²⁺ is 8-coordinated. | materialsproject.org |
| CdSO₄·H₂O | Monoclinic | P2/c | Cd²⁺ has octahedral coordination; forms a coordination polymer. | nih.govresearchgate.net |
Characterization of Covalently Bound Polysulfate Species (e.g., Se₄(HS₂O₇)₂, (IO₂)₂(S₂O₇))
The study of polysulfate species extends to compounds where the polysulfate or hydrogensulfate groups are covalently bound to other complex cations. This section delves into the detailed structural characterization and bonding analysis of two such examples: tetraselenium bis(hydrogendisulfate), Se₄(HS₂O₇)₂, and iodyl disulfate, (IO₂)₂(S₂O₇). These compounds showcase the role of disulfate and related anions in stabilizing unusual cationic species.
Detailed Research Findings
Tetraselenium Bis(hydrogendisulfate) - Se₄(HS₂O₇)₂
Detailed structural analysis of Se₄(HS₂O₇)₂ has been achieved through single-crystal X-ray diffraction. wikipedia.org These studies reveal a compound that crystallizes in the monoclinic space group P2₁/c. wikipedia.org The structure consists of a discrete tetraselenium cation, Se₄²⁺, and two hydrogendisulfate anions, HS₂O₇⁻. wikipedia.orgmit.edu
The Se₄²⁺ cation is notable for its square planar geometry, with Se-Se bond lengths measured at approximately 2.283 Å. wikipedia.org This cation lies on a center of symmetry within the crystal structure. wikipedia.org
Iodyl Disulfate - (IO₂)₂(S₂O₇)
Iodyl disulfate, with the formula (IO₂)₂(S₂O₇), is an example of a compound containing the iodyl cation, [IO₂]⁺. This compound can be formed from the reaction of iodine pentoxide (I₂O₅) with sulfur trioxide (SO₃). wikipedia.orgguidechem.com The resulting structure is an ionic salt composed of two iodyl cations and one disulfate anion, [S₂O₇]²⁻.
The iodyl cation [IO₂]⁺ features iodine in a positive oxidation state, covalently bonded to two oxygen atoms. The disulfate anion, often referred to as pyrosulfate, consists of two SO₄ tetrahedra sharing a common oxygen atom. While detailed crystallographic data for (IO₂)₂(S₂O₇) is less commonly reported in literature, its existence and use as an iodine-based reagent have been noted in studies on alkane functionalization. osti.gov The compound is recognized as a stable iodyl salt. wikipedia.org
Data Tables
The following tables summarize the key crystallographic and structural data for Se₄(HS₂O₇)₂.
Crystallographic Data for Se₄(HS₂O₇)₂
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.721(2) |
| b (Å) | 5.606(2) |
| c (Å) | 17.202(7) |
| β (°) | 109.78(2) |
| Z | 2 |
| Calculated Density (g cm⁻³) | 3.18 |
Selected Bond Lengths for Se₄(HS₂O₇)₂
| Bond | Length (Å) |
|---|---|
| Se-Se | 2.283(4) |
| S-O (terminal) | 1.43(2) |
| S-O(H) | 1.56(2) |
Mechanistic Investigations of Disulfate Ion S2o7^2 Reactivity
Hydrolysis Reactions of the Disulfate Ion (S₂O₇²⁻)
The hydrolysis of the this compound is a fundamental reaction that involves the cleavage of the S-O-S bond to form sulfate (B86663) or bisulfate ions. The kinetics and mechanism of this process are influenced by the surrounding chemical environment, including the presence of other ionic species.
The rate of hydrolysis of the this compound can be influenced by the presence of other anionic species in the solution. While specific studies on a wide range of anions on disulfate hydrolysis are limited, the general principles of ion-ion interactions in solution suggest that anions can affect the reaction rate through changes in ionic strength and specific ion effects. For instance, in other hydrolysis reactions, such as that of crystal violet, anionic surfactants like sodium dodecyl sulfate (SDS) have been shown to inhibit the process by electrostatic repulsion of the hydroxide (B78521) anion from the reaction center. researchgate.netscispace.com This principle suggests that in the hydrolysis of the this compound, the local concentration of hydroxide ions, a key reactant in basic hydrolysis, could be altered by the presence of other anions, thereby affecting the hydrolysis rate.
Research on the hydrolysis of other anionic species has demonstrated that the effect of anions can be complex, depending on their charge, size, and ability to interact with the substrate and the transition state. nih.gov For the this compound, further research is needed to quantify the specific effects of common atmospheric and industrial anions on its hydrolysis kinetics.
The interaction of metal cations with the this compound can significantly influence its hydrolysis mechanism. Metal ions in aqueous solution exist as hydrated ions and can act as Lewis acids, drawing electron density from the oxygen atoms of the this compound. wou.edu This interaction can polarize the S-O bonds, making the sulfur atoms more susceptible to nucleophilic attack by water or hydroxide ions, thus catalyzing the hydrolysis process.
Studies have shown that multivalent metal cations, particularly those that form hydrolyzed species, can have a pronounced effect on the surface chemistry and reactivity of anionic species. nih.govfrontiersin.org While direct kinetic data for a range of metal cations on disulfate hydrolysis is not extensively detailed in the available literature, the principles of metal ion catalysis are well-established. The effectiveness of a metal cation in promoting hydrolysis is related to its charge density and its ability to form complexes with the this compound. wou.edu For instance, cations with higher charge and smaller ionic radii are generally more effective catalysts. wou.edu
The table below summarizes the expected influence of different classes of metal cations on the hydrolysis of the this compound based on general principles of ion-molecule interactions.
| Metal Cation Class | Expected Influence on Disulfate Hydrolysis | Mechanistic Rationale |
| Alkali Metals (e.g., Na⁺, K⁺) | Minor | Low charge density, weak Lewis acids. Primarily contribute to the overall ionic strength of the solution. |
| Alkaline Earth Metals (e.g., Mg²⁺, Ca²⁺) | Moderate | Higher charge density than alkali metals, leading to stronger electrostatic interactions with the this compound. |
| Transition Metals (e.g., Fe³⁺, Al³⁺) | Significant | High charge density and ability to form coordination complexes can significantly polarize the S-O bonds, facilitating nucleophilic attack. |
This compound (S₂O₇²⁻) as a Key Intermediate in Chemical Transformations
The this compound is not only a reactant in hydrolysis but also a crucial intermediate in significant chemical reactions, most notably in the atmospheric formation of sulfuric acid.
The oxidation of bisulfite ions (HSO₃⁻) by dissolved oxygen in atmospheric water droplets is a key pathway for the formation of acid rain. nih.govosti.gov Mechanistic studies have identified the this compound as a previously undetected intermediate in this process. nih.govosti.gov
The reaction proceeds through the formation of the this compound, which is then hydrolyzed to produce sulfuric acid. nih.govosti.gov The half-life of the this compound intermediate at 25°C is approximately 52 seconds before it hydrolyzes into either sulfate (SO₄²⁻) or bisulfate (HSO₄⁻) ions and H⁺. nih.govosti.gov The presence of this intermediate was confirmed by Raman spectroscopy, which detected a strong band at 1090 cm⁻¹ and a weak band at 740 cm⁻¹, attributed to sulfur-oxygen stretches of the this compound. nih.govosti.gov
Oxidation of Bisulfite: Bisulfite ions are oxidized to form a disulfate intermediate.
Hydrolysis of Disulfate: The this compound intermediate hydrolyzes to form sulfate or bisulfate and hydrogen ions, contributing to the acidity of the precipitation.
This discovery of the this compound as an intermediate provides a more complete understanding of the chemical kinetics involved in the atmospheric formation of sulfuric acid. nih.govosti.gov
Advanced Analytical Methodologies in Disulfate Ion S2o7^2 Research
Application of X-ray Data Processing and Refinement Techniques in Crystallography (e.g., SHELX programs)
The SHELX suite, developed by George M. Sheldrick, encompasses a set of programs designed for the determination and refinement of crystal structures. mit.edu
SHELXS or SHELXD : These programs are typically used for the initial phase of structure solution. They employ direct methods or Patterson methods to interpret the diffraction data and generate an initial model of the atomic positions within the unit cell. mit.eduunivie.ac.at
SHELXL : This program is the cornerstone for structure refinement. nih.gov It takes the initial model and refines it against the experimental diffraction data (the .hkl file) using a least-squares method. okstate.edustfc.ac.uk The goal is to minimize the difference between the observed structure factors (Fo²) and the calculated structure factors (Fc²) derived from the atomic model. okstate.edu
During the refinement of a disulfate-containing crystal structure using SHELXL, various parameters are adjusted to improve the model's fit to the data. These include atomic coordinates (x, y, z), site occupation factors (especially in cases of disorder), and atomic displacement parameters (ADPs), which describe the thermal motion of the atoms. mit.eduou.edu ADPs can be refined isotropically (assuming spherical vibration) or anisotropically (assuming an ellipsoidal vibration), with the latter providing a more detailed picture of atomic motion. ou.edu The quality of the final refined structure is assessed by metrics such as the R-factor (R1) and the weighted R-factor (wR2), with lower values indicating a better fit.
For instance, in the structural determination of compounds containing complex anions like the bis(disulfato)borate anion, [B(S₂O₇)₂]⁻, X-ray diffraction data would be collected and the resulting structure solved and refined using these programs to precisely determine the coordination environment of the central boron atom and the geometry of the disulfate ligands. uni-augsburg.de
Table 1: Representative Crystallographic Data Refinement Parameters for a Disulfate-Containing Compound
This interactive table showcases typical parameters and values obtained from a crystal structure refinement using software like SHELXL.
| Parameter | Description | Typical Value Example (for K₂S₂O₇) |
| Chemical Formula | The elemental composition of the compound. | K₂S₂O₇ |
| Formula Weight | The mass of one mole of the compound. | 254.32 g/mol |
| Crystal System | The crystal system to which the unit cell belongs (e.g., Monoclinic, Orthorhombic). | Monoclinic |
| Space Group | The symmetry group of the crystal structure. | C2/c |
| a, b, c [Å] | The dimensions of the unit cell axes in angstroms. | a = 7.53, b = 8.16, c = 12.05 |
| α, β, γ [°] | The angles between the unit cell axes in degrees. | α = 90, β = 104.5, γ = 90 |
| Volume [ų] | The volume of the unit cell. | 715.4 |
| Z | The number of formula units per unit cell. | 4 |
| R1 [I > 2σ(I)] | The conventional R-factor for reflections with intensity greater than two standard deviations. | < 0.05 |
| wR2 (all data) | The weighted R-factor based on F² for all reflection data. | < 0.15 |
| Goodness-of-Fit (Goof) | An indicator of the quality of the refinement; should be close to 1. | ~1.0 |
Spectroscopic Methodologies for Reactivity and Structural Studies
While crystallography provides a static picture of the ion in a solid state, spectroscopic methods are powerful tools for probing the structure, bonding, and reactivity of the disulfate ion in various environments, including molten salts and aqueous solutions.
Raman Spectroscopy
Raman spectroscopy is particularly well-suited for studying the this compound. It is a vibrational spectroscopy technique that detects inelastic scattering of monochromatic light. The resulting Raman shifts correspond to the vibrational modes of the molecule. These vibrational frequencies are highly sensitive to the ion's symmetry and bonding environment.
Research on molten salt systems, such as K₂S₂O₇-K₂SO₄, has utilized high-temperature Raman spectroscopy to study reaction equilibria. dtu.dknih.gov For example, the thermal dissociation of molten potassium hydrogen sulfate (B86663) (KHSO₄) to form disulfate (S₂O₇²⁻) and water has been monitored by observing the characteristic Raman bands of the this compound. nih.gov
A key area of investigation has been the conformation of the S₂O₇²⁻ ion. Theoretical calculations and spectroscopic evidence have been used to determine whether the ion adopts a staggered conformation (C₂ symmetry) or an eclipsed one (C₂v symmetry). acs.org Detailed analysis of polarized and depolarized Raman spectra of various alkali metal disulfate melts has been interpreted to favor the C₂ or lower symmetry conformation. acs.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy, which measures the absorption of infrared radiation by a molecule's vibrational modes, provides complementary information to Raman spectroscopy. The free sulfate ion (SO₄²⁻), with tetrahedral symmetry, has two infrared-active modes. mpg.dedtic.mil When two sulfate units condense to form the this compound, the symmetry is lowered, leading to more complex IR spectra with additional active vibrational modes. uni-augsburg.de
IR spectroscopy has been employed to characterize novel compounds containing the this compound, such as ammonium borosulfates. uni-augsburg.de The positions of the absorption bands corresponding to terminal S-O stretches, bridging S-O-S stretches, and various bending modes can be assigned to elucidate the structural features of the anion within the compound. uni-augsburg.de Furthermore, IR spectroscopy is a valuable tool for studying the interactions of sulfate species with other molecules, such as water in hydrated clusters, which provides insight into solvation and hydrogen-bonding motifs. mpg.deresearchgate.net
Table 2: Characteristic Vibrational Frequencies of the this compound (S₂O₇²⁻)
This interactive table lists typical vibrational modes for the this compound as observed in Raman and Infrared spectroscopy. The exact frequencies can vary depending on the cation and the physical state (e.g., molten, solid).
| Vibrational Mode Assignment | Typical Raman Frequency (cm⁻¹) | Typical IR Frequency (cm⁻¹) | Description of Motion |
| νₐₛ(SO₃) | ~1290 - 1310 | ~1280 - 1300 | Asymmetric stretching of the terminal SO₃ groups. |
| νₛ(SO₃) | ~1080 - 1100 | ~1090 - 1110 | Symmetric stretching of the terminal SO₃ groups. |
| νₐₛ(S-O-S) | ~780 - 800 | ~790 - 810 | Asymmetric stretching of the central S-O-S bridge. |
| νₛ(S-O-S) | ~720 - 740 | Not typically IR active | Symmetric stretching of the central S-O-S bridge. |
| δ(SO₃) | ~550 - 590 | ~560 - 600 | Bending/deformation modes of the terminal SO₃ groups. |
| δ(S-O-S) | ~320 - 350 | ~330 - 360 | Bending/deformation of the S-O-S bridge. |
Q & A
Q. How is disulfate ion detected and quantified in environmental and biological samples?
Methodological Answer: Detection often employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with transitions from [M−2H]²⁻ precursor ions to product ions. For environmental samples, isotopic interference (e.g., ³⁴S) must be mitigated using high-resolution mass spectrometry or isotopic correction algorithms . Electrochemical methods, such as voltammetry, can also quantify disulfate adsorption on noble metal electrodes by analyzing current contributions under controlled potentials .
Q. What are the common synthetic routes for disulfate-containing compounds?
Methodological Answer: Disulfate groups are introduced via pyrosulfate (S₂O₇²⁻) intermediates or sulfation of hydroxyl groups using sulfur trioxide complexes. For borosulfates, high-temperature solid-state reactions (e.g., Sr[B₂(SO₄)₃(S₂O₇)]) or acid-mediated condensation are used, requiring strict control of stoichiometry and reaction time to avoid hydrolysis . Characterization involves X-ray diffraction (XRD) and infrared spectroscopy to confirm S–O–S bridging .
Q. What role does this compound play in atmospheric chemistry processes like acid rain formation?
Methodological Answer: Disulfate (S₂O₆²⁻) acts as an intermediate in the oxidation of HSO₃⁻ to SO₄²⁻ in aqueous aerosols. Mechanistic studies use kinetic modeling and isotopic labeling to track its formation pathways, such as O₃ + HSO₃⁻ reactions, which are pH-dependent and compete with direct sulfate formation .
Advanced Research Questions
Q. How can contradictions in this compound adsorption behavior on noble metal electrodes be resolved under varying electrochemical conditions?
Methodological Answer: Adsorption studies using cyclic voltammetry reveal that disulfate adsorption is inhibited by HSO₄⁻ co-adsorption at low potentials but promoted at high potentials. Contradictions arise from competing processes (e.g., O-electrodesorption vs. electrodissolution). Controlled potential-step experiments with rotating ring-disk electrodes (RRDE) can decouple these contributions by isolating current loops associated with specific intermediates .
Q. What methodological challenges arise in characterizing disulfate groups within borosulfate structures using X-ray diffraction?
Methodological Answer: Disulfate groups in borosulfates (e.g., Ag[B(S₂O₇)₂]) exhibit dynamic disorder, complicating XRD refinement. Anomalous scattering or neutron diffraction improves sulfur/oxygen positional accuracy. Additionally, Raman spectroscopy complements XRD by identifying S–O–S vibrational modes (~750 cm⁻¹) to confirm disulfate connectivity .
Q. How do isotopic interferences (e.g., ³⁴S) affect the accuracy of LC-MS/MS quantification of steroid disulfates, and what strategies mitigate this?
Methodological Answer: Natural ³⁴S abundance (4.25%) causes overlaps between unsaturated steroid disulfates and A-ring reduced analogs. High-resolution mass spectrometry (HRMS) with resolving power >30,000 separates these ions. Alternatively, isotopic correction factors or post-column derivatization (e.g., methylation) shifts precursor m/z values to avoid interference .
Data Contradictions and Resolution
- Environmental vs. Electrochemical Studies : identifies disulfate as an acid rain intermediate, while highlights its role in electrode processes. These contexts differ in pH and reactive species (aqueous vs. interfacial), requiring cross-validation via in situ spectroelectrochemistry or microfluidic atmospheric simulations .
- Analytical Sensitivity : LC-MS/MS methods () may conflict with electrochemical detection limits (). Multi-method calibration using standardized disulfate solutions (e.g., β-estradiol 3,17-disulfate) improves reproducibility across techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
